Boc-N-ME-phg-OH Boc-N-ME-phg-OH
Brand Name: Vulcanchem
CAS No.: 30925-11-2
VCID: VC21540687
InChI: InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Molecular Formula: C14H19NO4
Molecular Weight: 265,31 g/mole

Boc-N-ME-phg-OH

CAS No.: 30925-11-2

Cat. No.: VC21540687

Molecular Formula: C14H19NO4

Molecular Weight: 265,31 g/mole

* For research use only. Not for human or veterinary use.

Boc-N-ME-phg-OH - 30925-11-2

CAS No. 30925-11-2
Molecular Formula C14H19NO4
Molecular Weight 265,31 g/mole
IUPAC Name (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
Standard InChI InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m0/s1
Standard InChI Key COABPHLHHQAKPL-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O

Chemical Structure and Properties

Molecular Structure

Boc-N-ME-phg-OH possesses the molecular formula C₁₄H₁₉NO₄ with a molecular weight of 265.30 g/mol . The compound features a central alpha-carbon that bears both a phenyl group and a carboxylic acid moiety, with the nitrogen atom bearing both a methyl group and a tert-butyloxycarbonyl (Boc) protecting group. This arrangement creates a chiral center at the alpha-carbon, giving rise to the L and D enantiomers of the compound. The canonical SMILES notation for the compound is CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O, which encodes its complete connectivity pattern and atom arrangement . The presence of the Boc group introduces a carbamate functionality that serves as a protecting group for the nitrogen atom, while the N-methylation prevents the formation of hydrogen bonds typically associated with secondary amines, thereby altering the compound's chemical behavior compared to non-methylated analogues.

Physical Properties

Boc-N-ME-phg-OH typically appears as a white crystalline solid at room temperature and standard pressure conditions. The compound exhibits moderate solubility in a range of organic solvents, particularly methanol, chloroform, and dichloromethane, but shows limited solubility in water due to its hydrophobic phenyl group and protective Boc moiety. For laboratory applications, it is commonly prepared as concentrated stock solutions, with recommended storage at -80°C for extended periods (up to 6 months) or at -20°C for shorter-term storage (up to 1 month) . The physical stability of the compound is influenced by temperature, light exposure, and oxygen contact, with repeated freeze-thaw cycles potentially compromising its integrity and chemical reactivity.

Table 2.1: Physical and Chemical Properties of Boc-N-ME-phg-OH

PropertyValueReference
Molecular FormulaC₁₄H₁₉NO₄
Molecular Weight265.30 g/mol
Physical AppearanceWhite solid
SolubilitySoluble in methanol, chloroform, dichloromethane
Storage Conditions-80°C (6 months), -20°C (1 month)
Melting PointNot specified in available data-
Optical RotationVaries by enantiomer-

Stereochemistry

Boc-N-ME-phg-OH exists in two enantiomeric forms due to the chiral center at the alpha carbon atom. The L-form (S-configuration) is designated as (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid , while the D-form (R-configuration) is identified as (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid . These stereoisomers possess identical physical and chemical properties but differ in their three-dimensional spatial arrangement, which becomes significant when interacting with other chiral molecules or biological systems. The stereochemistry plays a crucial role in determining the compound's behavior in asymmetric synthesis and its potential biological activities when incorporated into larger molecules. Both enantiomers find applications in peptide synthesis, though they may be used for different purposes depending on the desired stereochemical outcome of the final product.

Synthesis Methods

Industrial Production Methods

Industrial production of Boc-N-ME-phg-OH employs similar synthetic pathways to laboratory methods but is optimized for larger scale, efficiency, and cost-effectiveness. These manufacturing processes often utilize continuous flow systems, automated reactors, and more controlled reaction parameters to ensure consistent product quality and higher yields. Industrial syntheses may also incorporate alternative reagents or catalysts that offer advantages in terms of safety, environmental impact, or economic considerations. Process optimization typically focuses on minimizing the formation of by-products, reducing waste generation, and streamlining purification procedures to obtain high-purity material suitable for commercial applications. Quality control measures, including rigorous analytical testing for identity, purity, and stereochemical composition, are essential components of industrial production to ensure batch-to-batch consistency and compliance with regulatory standards.

Chemical Reactivity

Deprotection Reactions

One of the most important chemical transformations of Boc-N-ME-phg-OH is the selective removal of the Boc protecting group, a process known as deprotection. This reaction is fundamental in peptide synthesis and other applications where controlled unmasking of the amino functionality is required. The Boc group is typically cleaved under acidic conditions, with common reagents including trifluoroacetic acid (TFA), hydrochloric acid (HCl), or solid acid catalysts such as H-BEA zeolite. The deprotection reaction proceeds through protonation of the tert-butyl carbamate oxygen, followed by loss of carbon dioxide and formation of the corresponding tert-butyl cation. The resulting free amine can then participate in subsequent reactions, such as peptide coupling or further functionalization. The N-methylation present in Boc-N-ME-phg-OH influences the behavior during deprotection, potentially requiring modified reaction conditions compared to non-methylated analogues.

Coupling Reactions

Boc-N-ME-phg-OH participates in coupling reactions primarily through its carboxylic acid group, which can form amide bonds with various amine-containing compounds. These coupling reactions typically require activation of the carboxylic acid, which can be achieved using coupling reagents such as DCC (dicyclohexylcarbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), or TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate). The presence of the N-methyl group and the bulky phenyl substituent can influence the efficiency and stereoselectivity of these coupling reactions, potentially leading to different outcomes compared to standard amino acids. These coupling reactions are particularly important in peptide synthesis, where Boc-N-ME-phg-OH can be incorporated to introduce conformational constraints or alter the physicochemical properties of the resulting peptides.

Oxidation and Reduction Reactions

Boc-N-ME-phg-OH can undergo various oxidation and reduction reactions depending on the reagents and conditions employed. Oxidation reactions, using reagents such as potassium permanganate or hydrogen peroxide, can target different functional groups within the molecule, potentially leading to the formation of corresponding oxides or other oxidized derivatives. Reduction reactions, typically employing reagents like lithium aluminum hydride or sodium borohydride, can transform the carboxylic acid group to alcohols or completely reduce it to methyl groups under more forcing conditions. The selectivity and efficiency of these transformations depend on the reagents, solvent systems, temperature, and other reaction parameters. These oxidation and reduction reactions expand the synthetic utility of Boc-N-ME-phg-OH, allowing for its conversion into a wider range of functional derivatives for various applications.

Table 4.1: Common Reactions of Boc-N-ME-phg-OH

Reaction TypeReagentsProductsConditionsReference
DeprotectionTFA, HClFree amineAcidic conditions
Amide CouplingDCC, HATU, TBTUPeptides, amidesBasic or neutral conditions
OxidationKMnO₄, H₂O₂Oxidized derivativesVaries by target
ReductionLiAlH₄, NaBH₄Alcohols, reduced derivativesTypically anhydrous conditions

Applications in Synthesis and Research

Role in Peptide Synthesis

Structure-Activity Relationships

Comparison with Structural Analogues

CompoundStructural DifferenceKey PropertiesApplicationsReference
Boc-L-phenylglycineLacks N-methyl groupSecondary amine, H-bond donorStandard peptide synthesis
Boc-D-N-ME-phg-OHR-configuration (vs S)Different stereochemistryD-peptide synthesis
Boc-L-alpha-phenylglycineAlternative protecting groupDifferent deprotection conditionsSpecialized peptide synthesis
Fmoc-N-ME-phg-OHFmoc instead of Boc protectionBase-labile (vs acid-labile)Solid-phase peptide synthesis-

Structure-Function Relationships

FactorImpactTrend (2020-2025)Reference
Peptide-based therapeutics researchHighIncreasing
Contract peptide synthesis servicesMediumStable growth
Academic research fundingMediumVariable by region
Pharmaceutical industry expansionHighPositive growth
Novel synthesis methodologiesMediumInnovation-driven growth

Analytical Methods and Characterization

Spectroscopic Identification

Boc-N-ME-phg-OH can be characterized using various spectroscopic techniques that provide information about its structure, purity, and stereochemical composition. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers detailed structural information about the compound, with characteristic signals for the aromatic protons of the phenyl group, the methyl group attached to nitrogen, and the tert-butyl group of the Boc protecting group. Infrared (IR) spectroscopy reveals functional group information, with characteristic absorption bands for the carboxylic acid (approximately 1700-1725 cm⁻¹), carbamate carbonyl (approximately 1690-1710 cm⁻¹), and aromatic C=C stretching vibrations (approximately 1450-1650 cm⁻¹). Mass spectrometry provides molecular weight confirmation and fragmentation patterns that can help in structural elucidation, with the molecular ion peak at m/z 265 corresponding to the molecular weight of Boc-N-ME-phg-OH. UV-Visible spectroscopy may also be employed, particularly for quantitative analysis, with absorption maxima typically in the 250-270 nm range due to the phenyl group.

Chromatographic Methods

Chromatographic techniques play a crucial role in the analysis, purification, and quality control of Boc-N-ME-phg-OH. High-Performance Liquid Chromatography (HPLC) is commonly employed for both analytical and preparative purposes, using reversed-phase columns with appropriate mobile phase compositions to achieve efficient separation. Chiral HPLC methods are particularly important for assessing the enantiomeric purity of the compound, ensuring the correct stereochemical configuration (L or D) is obtained. Thin-Layer Chromatography (TLC) serves as a rapid analytical tool for reaction monitoring and preliminary purity assessment, typically using silica gel plates and appropriate solvent systems that allow good resolution of the compound from potential impurities. Gas Chromatography (GC) may be employed for analysis of more volatile derivatives, particularly after derivatization of the carboxylic acid group to improve volatility. These chromatographic methods, often coupled with spectroscopic detection techniques, provide comprehensive analytical data for characterization and quality assessment of Boc-N-ME-phg-OH in research and commercial contexts.

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